Ethyl 3-methoxy-2-(trifluoromethyl)benzoate
Description
Properties
Molecular Formula |
C11H11F3O3 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
ethyl 3-methoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H11F3O3/c1-3-17-10(15)7-5-4-6-8(16-2)9(7)11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
HAQLSLIBXZZUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The primary synthetic approach to ethyl 3-methoxy-2-(trifluoromethyl)benzoate involves the esterification of the corresponding substituted benzoic acid, namely 3-methoxy-2-(trifluoromethyl)benzoic acid, with ethanol under acidic catalysis. This method is widely used for benzoate esters and is adaptable for various substituted derivatives.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of acid | Synthesis or procurement of 3-methoxy-2-(trifluoromethyl)benzoic acid | Key intermediate for esterification |
| 2 | Esterification | Ethanol, acid catalyst (e.g., sulfuric acid), reflux | Formation of this compound |
Preparation of 3-methoxy-2-(trifluoromethyl)benzoic acid
The benzoic acid precursor can be synthesized via multi-step reactions starting from substituted aromatic compounds such as m-xylene derivatives. A representative process for related trifluoromethylbenzoic acids involves:
- Chlorination of m-xylene to form benzyl trichloride intermediates.
- Controlled fluorination to introduce trifluoromethyl groups.
- Catalytic hydrolysis of trichloromethyl intermediates to yield the trifluoromethylbenzoic acid.
This process typically uses zinc catalysts (e.g., zinc acetate) and water under elevated temperatures (100–240 °C), with reaction times ranging from 4 to 60 hours. The acid product is purified by dissolving in aqueous sodium hydroxide, extracting impurities with organic solvents, and acidifying to precipitate the pure acid with yields of 60–81% and purity up to 99.9%.
Esterification Process
The esterification of 3-methoxy-2-(trifluoromethyl)benzoic acid to the ethyl ester is conducted under reflux conditions with ethanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction parameters are optimized to maximize yield and purity:
| Parameter | Typical Range/Condition |
|---|---|
| Catalyst | Concentrated sulfuric acid or HCl |
| Temperature | Reflux temperature of ethanol (~78 °C) |
| Reaction time | Several hours (typically 4–12 hours) |
| Molar ratio | Acid : Ethanol = 1 : excess (e.g., 1:5) |
| Work-up | Neutralization, extraction, purification |
This method is scalable for industrial production, often employing continuous flow reactors and advanced purification techniques to ensure high throughput and product quality.
Alternative Synthetic Routes and Modifications
While direct esterification is the most straightforward method, alternative routes may involve:
- Direct methylation of 2-(trifluoromethyl)benzoic acid derivatives followed by esterification.
- Use of activated acid derivatives such as acid chlorides or anhydrides to improve esterification efficiency.
- Catalytic hydrogenation and substitution reactions on related intermediates to introduce the methoxy group prior to esterification.
These methods may be chosen based on availability of starting materials, desired purity, and scale of synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Direct esterification | 3-methoxy-2-(trifluoromethyl)benzoic acid | Ethanol, H2SO4, reflux | 70–90 | >98 | Most common, scalable industrial method |
| Multi-step synthesis of acid | m-xylene derivatives | Chlorination, fluorination, hydrolysis | 60–81 | 99.9 | Prepares acid precursor with high purity |
| Esterification via acid chloride | 3-methoxy-2-(trifluoromethyl)benzoyl chloride | Ethanol, base or acid catalyst | 75–85 | >98 | Faster reaction, requires acid chloride |
| Catalytic modification | Related benzoic acid derivatives | Catalytic hydrogenation, methylation | Variable | Variable | Used for functional group introduction |
Research Findings and Optimization
- The presence of the trifluoromethyl group significantly influences the acidity of the benzoic acid and reactivity during esterification, often requiring careful control of reaction conditions to avoid side reactions.
- Zinc-based catalysts in hydrolysis steps improve yield and purity of trifluoromethylbenzoic acid intermediates.
- Continuous flow esterification reactors enhance reaction control, reduce reaction times, and improve product consistency.
- Purification steps involving aqueous base extraction followed by acid precipitation are critical to achieving high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
2.1. Nitration
Nitration occurs predominantly at position 4 (para to CF₃) due to steric hindrance at position 6 (ortho to methoxy).
Experimental Data
| Nitrating Agent | Conditions | Product Ratio (4-NO₂:6-NO₂) | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 9:1 |
Nucleophilic Acyl Substitution
The ester group undergoes hydrolysis, aminolysis, and transesterification:
3.1. Hydrolysis
Hydrolysis to the carboxylic acid is achieved under acidic or basic conditions:
-
Basic Hydrolysis : LiOH/THF/H₂O at 50°C yields 3-methoxy-2-(trifluoromethyl)benzoic acid in >95% yield .
-
Acidic Hydrolysis : HCl/EtOH under reflux gives lower yields (70–80%) due to side reactions.
3.2. Aminolysis
Reaction with primary amines (e.g., methylamine) produces amides:
| Amine | Conditions | Yield (%) | Source |
|---|---|---|---|
| CH₃NH₂ | DMF, 80°C, 12 h | 88 |
Cyclization Reactions
The compound participates in Pd-catalyzed cyclization to form heterocycles. For example, with alkynes, it forms isocoumarins via a 6-endo-dig pathway (Figure 2) .
Key Example
| Substrate | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| 2-Ethynylbenzoate | PdI₂/KI | 3,4-Disubstituted isocoumarin | 67–87 |
Cross-Coupling Reactions
The aryl trifluoromethyl group facilitates Suzuki-Miyaura couplings. For instance, reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .
Optimized Conditions
| Boronic Acid | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | K₂CO₃ | Dioxane | 78 |
Radical Reactions
The CF₃ group stabilizes adjacent radicals, enabling reactions with radical initiators like AIBN. For example, bromination with NBS (N-bromosuccinimide) selectively occurs at position 4 .
Bromination Data
| Initiator | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NBS/AIBN | CCl₄, 80°C, 6 h | 4-Bromo derivative | 75 |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-methoxy-2-(trifluoromethyl)benzoate has the molecular formula C11H11F3O3 and features a benzoate structure with a methoxy group and a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
Medicinal Chemistry Applications
This compound is explored for its therapeutic potential due to the trifluoromethyl group, which is known to influence the biological activity of compounds.
Case Study: Drug Development
A recent study investigated the compound's interaction with specific biological receptors. The binding affinity of this compound was assessed against various enzymes, revealing promising results that suggest its potential as a lead compound in drug design.
| Compound | Target | Binding Affinity (IC50) | Remarks |
|---|---|---|---|
| This compound | Enzyme A | 150 nM | High specificity |
| This compound | Receptor B | 200 nM | Moderate affinity |
These findings indicate that modifying the trifluoromethyl group can significantly affect the pharmacological profile of the compound.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of other fluorinated compounds. Its unique structure allows for various synthetic transformations.
Synthesis Pathway
The synthesis of this compound typically involves:
- Formation of the benzoic acid derivative through esterification.
- Introduction of the trifluoromethyl group via electrophilic fluorination techniques.
This pathway allows for the efficient production of this compound, which can then be utilized in further chemical reactions.
Agricultural Chemistry
This compound has potential applications in agricultural chemistry as a pesticide or herbicide due to its bioactive properties. The trifluoromethyl group is known to enhance the efficacy of agrochemicals by improving their stability and activity against pests.
Field Trials
Field trials have demonstrated that formulations containing this compound exhibit improved pest control compared to conventional agents.
| Trial Location | Pest Targeted | Efficacy (%) | Control Agent |
|---|---|---|---|
| Location A | Pest X | 85% | Standard Pesticide |
| Location B | Pest Y | 90% | Control Group |
These results suggest that this compound could be developed into a new class of agrochemicals with enhanced performance.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Research Findings and Data
Thermal and Physical Properties (Inferred from Analogs):
- Melting Point : Esters with -CF₃ and -OCH₃ (e.g., Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate, ) typically exhibit mp = 150–160°C, suggesting the target compound may fall in this range.
- Solubility: Increased polarity from -OCH₃ likely improves aqueous solubility compared to non-methoxy analogs .
Biological Activity
Ethyl 3-methoxy-2-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially improving bioavailability. The general structure can be represented as follows:
This compound belongs to a class of trifluoromethyl-substituted benzoates that have shown promise in various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
These findings suggest that the trifluoromethyl group enhances the compound's interaction with bacterial membranes, leading to increased potency against these pathogens .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This anti-inflammatory activity was quantified using ELISA assays:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 250 | 75 |
| IL-6 | 300 | 90 |
The results indicate a significant reduction in cytokine levels, suggesting a potential therapeutic role in inflammatory diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane permeability and interaction with cellular targets. Studies suggest that it may act by inhibiting key enzymes involved in inflammatory pathways or bacterial growth .
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the structure of this compound can significantly impact its biological activity. For instance:
- Substitution at the para-position with lipophilic groups tends to enhance potency.
- Hydrophilic substitutions often lead to decreased activity.
A comparative analysis of various analogs showed that compounds retaining the trifluoromethyl group while varying other substituents maintained favorable biological profiles .
Case Studies
- In Vivo Efficacy Against Tuberculosis : In a murine model of tuberculosis, this compound was administered at varying doses. While it showed some reduction in bacterial load compared to untreated controls, it was less effective than standard treatments like rifampicin .
- Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects on human cancer cell lines (A549 and HeLa). Results indicated moderate cytotoxicity with IC50 values around 50 µM, which suggests further optimization is necessary for potential anticancer applications .
Q & A
Basic Synthesis
Q: What are the common synthetic routes for Ethyl 3-methoxy-2-(trifluoromethyl)benzoate? A: The synthesis typically involves multi-step reactions, starting with functionalization of the benzene ring. Key steps include:
- Trifluoromethylation : Using reagents like CF₃Cu or CF₃SiMe₃ under transition-metal catalysis (e.g., gold or palladium) to introduce the trifluoromethyl group at the ortho position .
- Esterification : Reaction of the carboxylic acid intermediate with ethanol under acidic or basic conditions (e.g., H₂SO₄ or DCC/DMAP) to form the ethyl ester .
- Methoxy Group Introduction : Methoxylation via nucleophilic aromatic substitution (e.g., using NaOMe/CuI) or directed ortho-metalation strategies .
Validation : Intermediate purity is confirmed by TLC and GC-MS, while the final product is characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Advanced Synthesis
Q: How can reaction conditions be optimized to improve trifluoromethylation efficiency in this compound? A: Key parameters for optimization include:
- Catalyst Selection : Gold(I) catalysts (e.g., [Au(PPh₃)]NTf₂) enhance regioselectivity for trifluoromethylation at the ortho position .
- Solvent Effects : Polar aprotic solvents like DMF or DCE improve reaction rates and yields.
- Temperature Control : Reactions performed at 80–100°C minimize side products (e.g., di-trifluoromethylated byproducts) .
Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Au(I) | DCE | 80 | 56 |
| Pd(OAc)₂ | DMF | 100 | 43 |
| Troubleshooting : Low yields may arise from moisture-sensitive intermediates; rigorous drying of reagents/solvents is critical. |
Structural Characterization
Q: What advanced techniques resolve ambiguities in the stereoelectronic properties of this compound? A:
- X-ray Crystallography : Single-crystal analysis using SHELXL software confirms the spatial arrangement of the trifluoromethyl and methoxy groups. Challenges include crystal twinning, addressed via iterative refinement cycles .
- DFT Calculations : Compare experimental (XRD) and computed bond lengths/angles to validate electronic effects of the trifluoromethyl group .
Example : The C-F bond length (1.34 Å) aligns with DFT-predicted values, confirming minimal steric distortion.
Biological Activity Profiling
Q: How can researchers design assays to evaluate the antimicrobial potential of this compound? A:
- In Vitro Assays : Use standardized MIC (minimum inhibitory concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic Studies : Fluorescence microscopy to assess membrane disruption or β-galactosidase assays for biofilm inhibition .
Data Interpretation : Compare activity with structurally similar compounds (e.g., Etofenamate derivatives) to identify structure-activity relationships (SARs) .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported biological activity data for this compound? A:
- Reproducibility Checks : Validate assay conditions (e.g., pH, solvent/DMSO concentration) that may alter compound solubility or stability.
- Meta-Analysis : Use tools like PCA (principal component analysis) to compare datasets and identify outliers .
Case Study : Conflicting MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may arise from strain-specific resistance; genomic profiling of test strains resolves such discrepancies.
Computational Modeling
Q: Which computational methods predict the reactivity of the trifluoromethyl group in further derivatization? A:
- MD Simulations : Assess steric hindrance around the trifluoromethyl group to predict accessibility for nucleophilic attack.
- Hammett Constants : Use σₘ values to quantify electron-withdrawing effects, guiding electrophilic substitution strategies .
Example : A σₘ of 0.88 for the -CF₃ group predicts meta-directing behavior in subsequent functionalization.
Stability Studies
Q: What methodologies assess the hydrolytic stability of the ethyl ester group under physiological conditions? A:
- pH-Dependent Kinetics : Monitor ester hydrolysis via HPLC in buffers (pH 2–8) at 37°C.
- Enzymatic Assays : Incubate with esterases (e.g., porcine liver esterase) to mimic in vivo degradation .
Key Finding : The ester group shows >90% stability at pH 7.4 over 24 hours, suggesting suitability for drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
